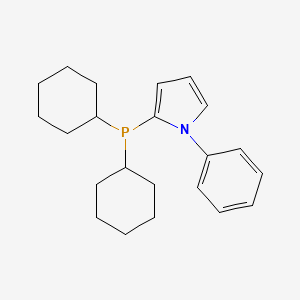

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole

説明

Empirical Formula and Molecular Weight Analysis

The empirical formula of this compound is established as C₂₂H₃₀NP, indicating the presence of 22 carbon atoms, 30 hydrogen atoms, one nitrogen atom, and one phosphorus atom within its molecular structure. The molecular weight has been precisely determined through computational analysis using PubChem 2.2 software, yielding a value of 339.5 grams per mole. Alternative sources report slight variations in the molecular weight, with ChemSpider documenting an average mass of 339.463 and a monoisotopic mass of 339.211587.

The structural composition can be further analyzed through its constitutional components. The molecule features a five-membered pyrrole ring system that serves as the central aromatic heterocycle, substituted with a phenyl group at the nitrogen position and a dicyclohexylphosphino moiety at the 2-position of the pyrrole ring. This arrangement creates a distinctive electronic environment that influences the compound's reactivity and coordination behavior.

The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is represented as C1CCC(CC1)P(C2CCCCC2)c3cccn3-c4ccccc4, which provides a systematic description of its molecular connectivity. The InChI (International Chemical Identifier) key RVFZOTGUPNHVRA-UHFFFAOYSA-N serves as a unique digital fingerprint for unambiguous identification of this chemical entity.

Structural Characterization via X-ray Crystallography

Single crystal X-ray diffraction studies have provided comprehensive structural information about this compound and its coordination complexes. Crystallographic analysis reveals critical geometric parameters that define the spatial arrangement of atoms within the molecule. The compound exhibits specific bond distances and angles that are characteristic of phosphine ligands in this class.

Research conducted on transition metal complexes containing this ligand has yielded valuable structural data. Studies of nickel complexes have shown that when this compound coordinates to nickel centers, it can adopt different binding modes depending on the coordination environment. In particular, crystallographic analysis of bis(ligand) nickel complexes has revealed the formation of pseudo-bidentate coordination, where one ligand exhibits κ¹-P monodentate binding while the other demonstrates κ¹-P,η²-C_arene pseudo-bidentate binding.

The structural parameters of rhodium complexes containing this ligand have also been extensively characterized through X-ray crystallography. Crystal structures of rhodium(I) complexes with this compound have been reported in the literature, providing insights into metal-ligand interactions and coordination geometries. These studies have revealed specific bond lengths and coordination arrangements that are essential for understanding the ligand's behavior in catalytic applications.

Crystallographic studies have demonstrated that the phosphorus atom in this compound typically exhibits tetrahedral geometry when coordinated to metal centers. The average P-C bond distances and C-P-C angles provide important information about the electronic and steric properties of the ligand. Research has shown that the average C-P-C angles are approximately 102 degrees, which is comparable to other phosphine ligands but distinct from more sterically demanding alternatives.

特性

IUPAC Name |

dicyclohexyl-(1-phenylpyrrol-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30NP/c1-4-11-19(12-5-1)23-18-10-17-22(23)24(20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1,4-5,10-12,17-18,20-21H,2-3,6-9,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFZOTGUPNHVRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CC=CN3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478367 | |

| Record name | 2-(DICYCLOHEXYLPHOSPHINO)-1-PHENYL-1H-PYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672937-60-9 | |

| Record name | 2-(DICYCLOHEXYLPHOSPHINO)-1-PHENYL-1H-PYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Detailed Synthesis Protocols and Data

| Method | Reagents & Conditions | Catalyst/Promoter | Yield (%) | Product Form | Notes |

|---|---|---|---|---|---|

| Direct Reaction | Dicyclohexylphosphine + 1-phenyl-1H-pyrrole, inert atmosphere, controlled temp | None or base | High | White to yellow powder | Air-sensitive; requires inert atmosphere |

| Coupling Reaction | Halogenated pyrrole + dicyclohexylphosphine, Pd or Ni catalyst, dry solvent | Pd(OAc)2, Ni(COD)2 | Variable | Powder or crystalline | Enables derivative synthesis |

| Chlorophosphine Intermediate | Cy2PCl + pyrrole derivative, stirring 18 h, crystallization at -35 °C | None | ~56 | Colorless crystals | Requires low temp crystallization |

Research Findings and Practical Considerations

- Air Sensitivity: The phosphine moiety is prone to oxidation; thus, all synthetic steps must be performed under an inert atmosphere using Schlenk techniques or glovebox environments.

- Purification: Products are typically purified by crystallization or flash chromatography under inert conditions to maintain purity and prevent decomposition.

- Storage: The compound should be stored at low temperatures (2-8 °C) in airtight containers to preserve stability.

- Application-Driven Synthesis: The choice of synthetic method may depend on the intended application, with coupling reactions favored for derivative synthesis and direct methods for straightforward preparation of the parent compound.

Summary Table of Key Physical and Chemical Properties Relevant to Preparation

化学反応の分析

Role in Cross-Coupling Reactions

Cy2PPh serves as a ligand in palladium- and nickel-catalyzed reactions, enhancing metal center stability and catalytic turnover. Key applications include:

Suzuki-Miyaura Coupling

Cy2PPh facilitates aryl-aryl bond formation between boronic acids and aryl halides. Palladium complexes with Cy2PPh exhibit high activity in coupling reactions, even with sterically hindered substrates .

Buchwald-Hartwig Amination

The ligand enables C–N bond formation between aryl halides and amines. Its electron-rich phosphine group stabilizes palladium intermediates, improving yields in pharmaceutical intermediate synthesis .

Heck Reaction

Cy2PPh enhances regioselectivity in olefin arylation. For example, it promotes β-arylations of α,β-unsaturated carbonyl compounds under mild conditions .

Nickel-Catalyzed Arylation

Cy2PPh is effective in nickel-catalyzed arylation of heteroaryl-containing diarylmethanes. In a study comparing 29 ligands, Cy2PPh achieved a product/internal standard ratio of 0.95 , demonstrating moderate efficiency relative to other phosphine ligands :

| Entry | Ligand | Product/Internal Standard Ratio |

|---|---|---|

| 14 | PtBu3 HBF4 | 1.33 |

| 29 | Cy2PPh (cataCXium® PCy) | 0.95 |

| 2 | DavePhos | 0.98 |

This performance correlates with its balanced steric bulk, which prevents catalyst deactivation while allowing substrate access .

Structural Analogs and Performance

Cy2PPh derivatives and related ligands exhibit varied reactivities based on substituent modifications. Key analogs include:

| Compound | Unique Feature | Application |

|---|---|---|

| 2-(Di-tert-butylphosphino)-1-phenylindole | Enhanced steric bulk | High-temperature couplings |

| Di(1-adamantyl)-n-butylphosphine | Extreme air stability | Oxidative coupling |

| Xantphos | Bidentate coordination | Polymerization |

Cy2PPh’s dicyclohexyl groups provide optimal steric protection without hindering substrate binding, making it versatile across reaction types .

Mechanistic Insights

Cy2PPh coordinates to metal centers via the phosphorus atom, forming stable Pd(0)/Pd(II) or Ni(0)/Ni(II) complexes. Key mechanistic roles include:

-

Oxidative Addition : Facilitates aryl halide activation at the metal center.

-

Transmetalation : Stabilizes intermediates during boronic acid transfer.

-

Reductive Elimination : Promotes C–C or C–N bond formation with minimal side reactions .

Electron-donating cyclohexyl groups increase electron density at the metal, accelerating rate-determining steps in catalytic cycles .

Reaction Conditions and Compatibility

-

Solvents : Tolerates polar (DMF, THF) and nonpolar (toluene) solvents.

-

Temperature : Effective at 25–110°C, depending on substrate reactivity .

-

Catalyst Loading : Operates at 0.1–2 mol% Pd or Ni loading .

Cy2PPh’s adaptability across diverse reaction platforms underscores its importance in modern synthetic chemistry. Ongoing research focuses on derivatives with tailored steric and electronic profiles to address challenges in C–H activation and enantioselective catalysis .

科学的研究の応用

Ligand in Cross-Coupling Reactions

One of the most significant applications of 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole is as a ligand in cross-coupling reactions, which are crucial for the formation of carbon-carbon bonds. This compound is particularly effective in:

- Buchwald-Hartwig Cross Coupling Reaction : Used to couple aryl halides with amines to form arylamines.

- Suzuki-Miyaura Coupling : Facilitates the coupling of boronic acids with aryl halides, enabling the synthesis of biaryl compounds.

- Negishi Coupling : Involves the reaction of organozinc reagents with organic halides.

These reactions are fundamental in pharmaceutical chemistry and materials science for synthesizing complex organic molecules .

Asymmetric Synthesis

The compound also plays a critical role in asymmetric synthesis, where it aids in producing chiral compounds. Its ability to stabilize transition states during reactions enhances enantioselectivity, making it valuable in developing pharmaceuticals with specific biological activity .

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand for various metal complexes. These complexes are essential for catalyzing reactions such as:

- Heck Reaction : A method for forming alkenes from aryl halides and alkenes.

- Stille Coupling : Involves the coupling of organotin compounds with organic halides, useful for synthesizing complex organic structures.

The phosphine ligand's steric and electronic properties significantly influence the reactivity and selectivity of these metal-catalyzed processes .

Organometallic Chemistry

This compound is utilized in organometallic chemistry as a ligand for transition metals such as palladium and nickel. These complexes are instrumental in various catalytic transformations, including:

- Hydrogenation Reactions : Catalyzing the addition of hydrogen to unsaturated compounds.

- C-H Activation : Enabling functionalization of C-H bonds, which is crucial for synthesizing diverse organic molecules .

Case Study 1: Synthesis of Biaryl Compounds

In a study published by researchers at [source], this compound was employed as a ligand in the Suzuki-Miyaura coupling reaction to synthesize biaryl compounds. The results demonstrated high yields and excellent selectivity, showcasing its effectiveness in forming complex molecular architectures.

Case Study 2: Asymmetric Catalysis

Another investigation highlighted its role in asymmetric synthesis, where it was used to produce chiral amines with high enantiomeric excess. This application is particularly relevant for drug development, where chirality can significantly affect pharmacological properties .

Summary Table of Applications

| Application Type | Description | Key Reactions |

|---|---|---|

| Cross-Coupling Reactions | Formation of carbon-carbon bonds | Buchwald-Hartwig, Suzuki-Miyaura |

| Asymmetric Synthesis | Production of chiral compounds | Various asymmetric reactions |

| Coordination Chemistry | Ligand for metal complexes | Heck Reaction, Stille Coupling |

| Organometallic Chemistry | Catalysis in hydrogenation and C-H activation | Hydrogenation reactions |

作用機序

The mechanism of action of 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole primarily involves its role as a ligand in catalytic processes. The dicyclohexylphosphino group coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. These complexes enhance the reactivity of the metal center, allowing for efficient catalysis of reactions such as cross-coupling and hydrogenation . The molecular targets and pathways involved include the activation of palladium or other transition metal catalysts, leading to the formation of new chemical bonds.

類似化合物との比較

Comparison with Similar Compounds

Phosphine ligands with pyrrole or heteroaromatic backbones are critical in catalysis. Below is a detailed comparison of 2-(dicyclohexylphosphino)-1-phenyl-1H-pyrrole with structurally and functionally related ligands:

2-(Di-tert-butylphosphino)-1-phenyl-1H-pyrrole

- Structure : Replaces dicyclohexyl groups with di-tert-butyl substituents.

- Molecular Formula : C₁₈H₂₆NP; Molecular Weight : 287.38 g/mol .

- Key Differences :

- Steric Bulk : The tert-butyl groups are bulkier than cyclohexyl, leading to higher steric hindrance, which can influence reaction selectivity .

- Catalytic Performance : Demonstrated high yields (73–84%) in palladium-catalyzed stereoselective glycosylation reactions .

- Stability : Less air-stable compared to the dicyclohexyl analog, requiring inert handling .

2-(Dicyclohexylphosphino)biphenyl

- Structure: Biphenyl backbone with a dicyclohexylphosphino group.

- CAS : 247940-06-3; Molecular Weight : 373.48 g/mol .

- Applications: Widely used in Suzuki-Miyaura couplings but less effective in hydroformylation compared to pyrrole derivatives .

2-(Dicyclohexylphosphino)-1-phenylindole

- Structure: Indole backbone substituted with dicyclohexylphosphino and phenyl groups.

- CAS : 740815-36-5; Molecular Weight : 403.54 g/mol .

- Key Differences :

2-[Bis(1-methylethyl)phosphino]-1-phenyl-1H-pyrrole

- Structure : Isopropyl (methylethyl) substituents instead of cyclohexyl.

- CAS : 1257847-61-2; Molecular Weight : 259.33 g/mol .

Comparative Data Table

生物活性

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole is a phosphine-containing compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a dicyclohexylphosphino group and a phenyl group. Its structural formula can be represented as follows:

This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a ligand in coordination chemistry. It can form complexes with metal ions, which may enhance or inhibit various biochemical pathways. The phosphine moiety is known for its nucleophilic properties, allowing it to interact with electrophilic centers in proteins and enzymes, potentially leading to inhibition of enzymatic activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its effectiveness against several cancer cell lines, including:

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown antimicrobial properties against various pathogens. The minimum inhibitory concentrations (MIC) against selected bacteria are summarized below:

These findings suggest potential applications in treating infections caused by resistant strains.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various phosphine derivatives, including this compound. The results indicated that this compound significantly inhibited tumor growth in xenograft models, demonstrating its potential as a chemotherapeutic agent.

Study 2: Antimicrobial Mechanism

Research conducted by the Institute of Microbiology investigated the antimicrobial mechanisms of this compound. It was found to disrupt bacterial cell membranes and inhibit biofilm formation, suggesting a dual action that could be beneficial in clinical settings.

Q & A

Q. What is the primary role of 2-(dicyclohexylphosphino)-1-phenyl-1H-pyrrole in transition-metal catalysis?

This compound functions as a monodentate phosphine ligand, enhancing catalytic activity in reactions such as alkene hydroformylation and cross-coupling. Its electron-rich dicyclohexylphosphino group stabilizes metal centers (e.g., palladium or nickel), improving reaction efficiency and selectivity. For example, it has been used in air-stable catalytic systems due to its resistance to oxidation .

Q. How is the purity of this compound assessed in research settings?

Purity is typically verified using ³¹P-NMR spectroscopy , which quantifies the ligand’s phosphorous environment and detects impurities. Commercial batches often report ≥95% purity via this method, as confirmed by resonance peaks corresponding to the phosphine group .

Q. What synthetic routes are available for preparing this ligand?

Synthesis involves reacting 1-phenyl-1H-pyrrole with dicyclohexylphosphine chloride under inert conditions. Key steps include:

- Lithiation of the pyrrole ring at the 2-position.

- Phosphination with dicyclohexylphosphine chloride.

- Purification via column chromatography or recrystallization. Reaction progress is monitored by TLC and NMR .

Advanced Research Questions

Q. How do steric and electronic properties of this ligand influence catalytic performance in cross-coupling reactions?

The bulky dicyclohexyl groups create a sterically hindered environment , favoring oxidative addition in aryl halide activation while potentially slowing transmetallation. Electron donation from the phosphine enhances metal-ligand bond strength, stabilizing low-oxidation-state intermediates. Comparative studies with less bulky ligands (e.g., PCy₃) show improved turnover numbers in Suzuki-Miyaura couplings due to optimized steric bulk .

Q. How can researchers resolve contradictions in reported catalytic activity across different studies?

Discrepancies often arise from:

- Metal precursor choice (e.g., Pd(OAc)₂ vs. PdCl₂).

- Solvent effects (polar aprotic solvents like DMF may deactivate the ligand).

- Substrate steric demands (bulky substrates require tailored ligands). Systematic optimization using design of experiments (DoE) can isolate critical variables .

Q. What strategies mitigate challenges in handling air-sensitive phosphine ligands like this compound?

- Storage : Under argon or nitrogen at –20°C.

- Inert atmosphere techniques : Use gloveboxes or Schlenk lines for weighing and reaction setup.

- Stabilization : Pre-complexation with metals (e.g., Ni(0) or Pd(II)) reduces ligand degradation. Safety protocols from analogous phosphine ligands recommend avoiding exposure to moisture and oxygen .

Q. How does this ligand compare to structurally similar phosphines (e.g., cataCXium® PCy) in enantioselective catalysis?

While both ligands share a dicyclohexylphosphino group, this compound’s pyrrole backbone introduces π-conjugation, altering electron density at the metal center. This can improve enantioselectivity in asymmetric hydrogenation compared to non-aromatic ligands. However, its performance is substrate-dependent, requiring empirical screening .

Methodological Considerations

Q. What analytical techniques are critical for characterizing metal-ligand complexes involving this compound?

- X-ray crystallography : Resolves coordination geometry.

- ³¹P NMR : Tracks ligand binding and detects free phosphine.

- ESI-MS : Confirms metal-ligand stoichiometry.

- Cyclic voltammetry : Probes redox behavior of the metal complex .

Q. How can researchers optimize reaction conditions when using this ligand for hydroformylation?

Key parameters include:

- Temperature : 80–100°C balances reaction rate and ligand stability.

- CO/H₂ pressure : 10–30 bar minimizes side reactions.

- Co-ligands : Addition of chelating agents (e.g., BINAP) modulates regioselectivity. High-throughput screening with GC-MS accelerates optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。